molecular formula C9H9ClN2O B1345048 1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine CAS No. 1017782-51-2

1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine

Cat. No.: B1345048
CAS No.: 1017782-51-2
M. Wt: 196.63 g/mol
InChI Key: UTUDOEKMJVZXSM-UHFFFAOYSA-N
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Description

1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine typically involves the reaction of 5-chloro-2-aminobenzoxazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-chloro-2-aminobenzoxazole, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another benzoxazole derivative with similar structural features.

    S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate: A compound with a thiophene ring attached to the benzoxazole moiety.

Uniqueness

1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-11-5-9-12-7-4-6(10)2-3-8(7)13-9/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDOEKMJVZXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268638
Record name 5-Chloro-N-methyl-2-benzoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-51-2
Record name 5-Chloro-N-methyl-2-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-methyl-2-benzoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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